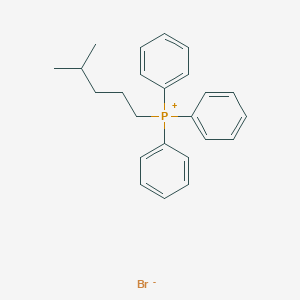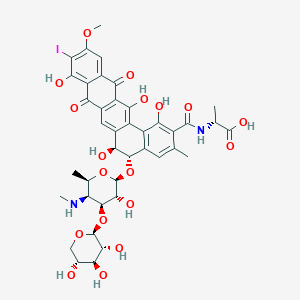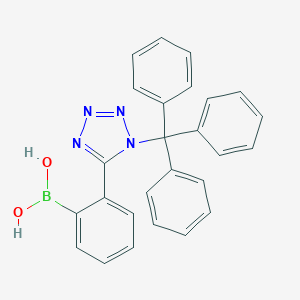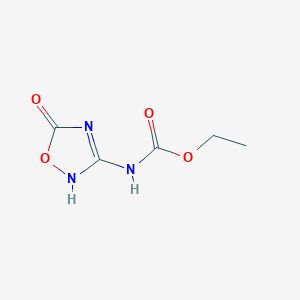![molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phényl)méthyl]benzène CAS No. 3509-85-1](/img/structure/B132048.png)
1-Chloro-2-[dichloro(phényl)méthyl]benzène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve multiple steps and different reaction conditions. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a stereoselective dichlorocarbene addition followed by an addition reaction with phenyllithium and a key SnCl4-mediated benzannulation, yielding the product with high purity and yield . Similarly, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts results in chlorinated alkylation products . These methods could potentially be adapted for the synthesis of "1-Chloro-2-[dichloro(phenyl)methyl]benzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography, as seen in the synthesis and structural determination of various compounds . The dihedral angles between the planes of substituent groups and the aromatic ring, as well as the intermolecular interactions, play a significant role in the molecular packing and properties of these compounds. For example, the dihedral angles between the chlorophenyl ring and the pyrazole ring in one of the compounds studied are significant and influence the molecular packing .
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions due to the presence of reactive chloro groups. For instance, the reaction products of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride include a range of chlorinated aromatic compounds . The presence of chloro groups can also facilitate further functionalization through reactions such as cross-couplings .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chloro substituents can affect properties such as solubility, density, and reactivity. Computational methods, such as density functional theory (DFT), are often used to predict these properties and to understand the electronic structure of the compounds . For example, the band gap energies, reactive sites, and excited state properties can be calculated to predict the reactivity and stability of the compounds in different solvent atmospheres .
Applications De Recherche Scientifique
Chimie analytique et étalons de référence
Les laboratoires utilisent le 1-Chloro-2-(dichlorophénylméthyl)benzène comme étalon de référence dans des techniques analytiques telles que la chromatographie en phase gazeuse (GC) et la chromatographie liquide haute performance (HPLC). Ses propriétés bien définies aident à identifier et à quantifier d’autres composés.
Pour plus d’informations, vous pouvez vous référer à l’entrée ChemicalBook sur le 1-Chloro-2-(dichlorophénylméthyl)benzène . De plus, le point de fusion du composé est d’environ 157-160 °C, et il apparaît comme une substance huileuse jaune pâle à jaune clair . Sa solubilité comprend une légère solubilité dans le chloroforme et l’acétate d’éthyle .
Mécanisme D'action
Target of Action
It is known to be an impurity of the antifungal agent clotrimazole , suggesting it may interact with similar targets, such as the fungal enzyme lanosterol 14α-demethylase.
Mode of Action
Based on its structural similarity to clotrimazole, it may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests it may be lipophilic, potentially affecting its absorption and distribution.
Result of Action
If it acts similarly to clotrimazole, it may cause cell death by disrupting the integrity of the fungal cell membrane .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. For instance, its stability under light is noted , suggesting that exposure to light may affect its efficacy.
Propriétés
IUPAC Name |
1-chloro-2-[dichloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLCYSMTGTXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510145 | |
| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3509-85-1 | |
| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in solid phase peptide synthesis?
A1: 1-Chloro-2-[dichloro(phenyl)methyl]benzene (DCPB) serves as a crucial precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a key component in solid phase peptide synthesis []. DCPB is first synthesized and then loaded onto polystyrene resin particles through Friedel-Crafts acylation. Subsequent reactions transform it into 2-chlorotritylalcohol resin and finally into the desired 2-CTC resin. This resin then acts as a solid support for attaching and building peptide chains.
Q2: What are the advantages of using 2-CTC resin derived from 1-Chloro-2-[dichloro(phenyl)methyl]benzene in peptide synthesis?
A2: The study demonstrates that the 2-CTC resin produced using this three-step method, starting with DCPB, shows superior properties compared to commercially available 2-CTC resins []. These advantages include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






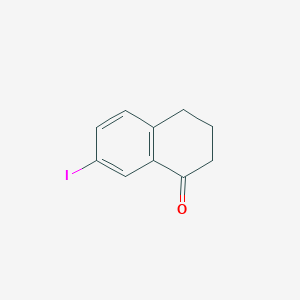

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
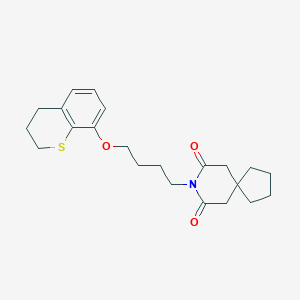
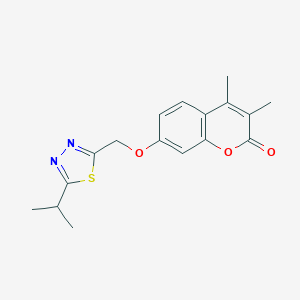
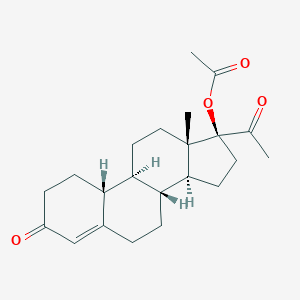
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
